N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by the presence of a butoxyphenyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Attachment of the Butoxyphenyl Group: : The butoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a butoxyphenyl halide with a suitable nucleophile, such as an amine or a hydrazine derivative.
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Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride or benzamide derivative under basic conditions, often using reagents like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other oxadiazole and benzamide derivatives:
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide: Similar structure but with a pentanamide group, which may alter its physical and chemical properties.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide: Contains a furamide group, potentially affecting its reactivity and applications.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: Features a methylpropanamide group, which could influence its biological activity and industrial uses.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-14(10-12-16)17-18(22-25-21-17)20-19(23)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,20,22,23) |
InChI Key |
HIVLAEKHOMVVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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